molecular formula C26H33NO4 B15112068 (2Z)-7-[(dibutylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-7-[(dibutylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B15112068
M. Wt: 423.5 g/mol
InChI Key: ISWUEGRQTUNYBC-ULJHMMPZSA-N
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Description

The compound "(2Z)-7-[(dibutylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative characterized by a Z-configuration at the benzylidene double bond. Key structural features include:

  • A 2-ethoxybenzylidene substituent at position 2, where the ethoxy group may enhance electron-donating effects compared to other substituents.
  • A hydroxyl group at position 6, enabling hydrogen bonding and influencing solubility.

This scaffold is structurally analogous to bioactive benzofuran derivatives, which are often explored for antimicrobial, anticancer, or anti-inflammatory properties.

Properties

Molecular Formula

C26H33NO4

Molecular Weight

423.5 g/mol

IUPAC Name

(2Z)-7-[(dibutylamino)methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C26H33NO4/c1-4-7-15-27(16-8-5-2)18-21-22(28)14-13-20-25(29)24(31-26(20)21)17-19-11-9-10-12-23(19)30-6-3/h9-14,17,28H,4-8,15-16,18H2,1-3H3/b24-17-

InChI Key

ISWUEGRQTUNYBC-ULJHMMPZSA-N

Isomeric SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OCC)/C2=O)O

Canonical SMILES

CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OCC)C2=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzofuran-3(2H)-one derivatives from the evidence, focusing on substituent variations and inferred properties:

Compound Amino Group Benzylidene Substituent Additional Substituents Key Inferred Properties
(2Z)-7-[(Dibutylamino)methyl]-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (Target) Dibutylaminomethyl (position 7) 2-ethoxy (electron-donating) Hydroxy (position 6) High lipophilicity due to dibutyl group; moderate solubility from ethoxy and hydroxyl groups.
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one Dimethylaminomethyl (position 7) 2-fluoro (electron-withdrawing) Hydroxy (position 6), methyl (position 4) Lower lipophilicity than target; fluorobenzylidene may enhance metabolic stability.
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one None 4-methoxy (electron-donating) Methyl (position 7), hydroxy (position 6) Reduced basicity (no amino group); methoxy group may improve solubility.
(2Z)-7-[[Bis(2-methoxyethyl)amino]methyl]-2-(2-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one Bis(2-methoxyethyl)aminomethyl (position 7) 2-chloro (electron-withdrawing) Hydroxy (position 6) Polar methoxyethyl groups may reduce membrane permeability but enhance aqueous solubility.

Key Findings:

Amino Group Influence: The dibutylaminomethyl group in the target compound confers higher lipophilicity compared to dimethylaminomethyl or bis(2-methoxyethyl)aminomethyl groups. This could enhance blood-brain barrier penetration but reduce aqueous solubility. The absence of an amino group in the 4-methoxy derivative limits its interaction with charged biological targets.

2-fluoro and 2-chloro groups introduce electron-withdrawing effects, which may alter electronic distribution and binding affinity to targets like enzymes.

Hydroxy Group Position :

  • The conserved 6-hydroxy group across all compounds suggests a role in hydrogen bonding, which is critical for target recognition or solubility.

Biological Implications :

  • Methyl or chloro substituents (e.g., in ) may enhance metabolic stability by sterically blocking oxidation sites.
  • Polar groups (e.g., methoxyethyl in ) could improve solubility but reduce cell permeability.

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